molecular formula C22H18N2O3 B5205950 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5205950
M. Wt: 358.4 g/mol
InChI Key: DPKXWJRAHXWKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as AMD3100, is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a chemokine receptor that plays a critical role in the regulation of immune cell trafficking, hematopoiesis, and tumor growth. AMD3100 has been extensively studied for its potential therapeutic applications in cancer, stem cell mobilization, and HIV infection.

Mechanism of Action

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a competitive antagonist of the CXCR4 receptor, which binds to the chemokine CXCL12 to mediate its effects. By blocking CXCR4 signaling, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the migration and invasion of cancer cells, promotes stem cell mobilization, and enhances immune cell trafficking.
Biochemical and Physiological Effects:
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth and metastasis, enhancement of stem cell mobilization, and modulation of immune cell trafficking. In preclinical studies, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce tumor growth and metastasis in a variety of cancer models, including breast, lung, and prostate cancer.

Advantages and Limitations for Lab Experiments

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its specificity for the CXCR4 receptor, its ability to inhibit CXCR4 signaling, and its well-characterized pharmacokinetics and safety profile. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and monitoring, and the potential for drug interactions.

Future Directions

There are several potential future directions for research on 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the exploration of its use in combination with other cancer therapies, and the investigation of its potential therapeutic applications in other diseases, such as HIV infection and autoimmune disorders. Additionally, further research is needed to better understand the mechanisms underlying its effects on cancer, stem cell mobilization, and immune cell trafficking, as well as its potential limitations and side effects.

Synthesis Methods

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4,7-dichloroisoindoline with 3-aminophenol to yield 4,7-dichloro-5-hydroxyisoindoline. This intermediate is then reacted with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst to yield the desired product, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in cancer and stem cell mobilization. In cancer, CXCR4 is overexpressed in a variety of tumors, and its activation promotes tumor growth, metastasis, and resistance to chemotherapy. 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit CXCR4 signaling, leading to reduced tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer.
In stem cell mobilization, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to enhance the release of hematopoietic stem cells from the bone marrow into the peripheral blood, which can be harvested for transplantation. 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been approved by the FDA for use in stem cell mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.

properties

IUPAC Name

5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-6-7-14(2)20(10-13)24-21(25)18-9-8-17(12-19(18)22(24)26)27-16-5-3-4-15(23)11-16/h3-12H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKXWJRAHXWKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminophenoxy)-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.